Ethyl 3,4,5-trifluorobenzoate
Description
Contextual Significance of Fluorinated Esters in Contemporary Chemistry
The incorporation of fluorine into organic molecules, such as in the formation of fluorinated esters, can profoundly alter their physical and chemical properties. researchgate.net Fluorine's high electronegativity and small atomic size make it a unique element in medicinal chemistry. nih.govmdpi.com The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and the bioavailability of compounds. bohrium.comtandfonline.comnih.gov
Fluorinated esters, a class of these compounds, are of particular interest. They are recognized for their potential applications in various fields, including pharmaceuticals and agrochemicals. cymitquimica.comcymitquimica.com The presence of fluorine can increase a molecule's lipophilicity, which can improve its ability to pass through cell membranes. nih.gov This characteristic is highly desirable in the design of new drugs and other biologically active molecules. numberanalytics.com
Overview of Research Trajectories for Aromatic Fluorinated Compounds
Research into aromatic fluorinated compounds is a rapidly advancing area of organic chemistry. numberanalytics.com Scientists are exploring new methods for synthesizing these compounds with greater efficiency and selectivity. numberanalytics.com A significant focus of this research is the development of novel pharmaceuticals and agrochemicals with improved efficacy and safety profiles. numberanalytics.com
The unique properties of fluorinated aromatic compounds also make them valuable in materials science for creating new materials with enhanced thermal stability and conductivity. numberanalytics.com The electron-withdrawing nature of fluorine atoms can significantly influence the chemical reactivity and stability of the aromatic ring, making these compounds more resistant to oxidation while potentially more reactive in other types of reactions. numberanalytics.com As research continues, the development of more sustainable and environmentally friendly fluorination techniques is a key challenge being addressed. numberanalytics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,4,5-trifluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHPRVLGRIWCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014932 | |
| Record name | Ethyl 3,4,5-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495405-09-9 | |
| Record name | Ethyl 3,4,5-trifluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495405-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,4,5-trifluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0495405099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,4,5-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3,4,5-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,4,5-trifluorobenzoate | |
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Chemical Reactivity and Mechanistic Investigations of Ethyl 3,4,5 Trifluorobenzoate Analogues
Influence of Fluorine Substituents on Aromatic Reactivity
The presence of fluorine atoms on an aromatic ring significantly alters its chemical reactivity. This is primarily due to the high electronegativity of fluorine, which imparts a strong inductive electron-withdrawing effect.
Electron-Withdrawing Effects on Reaction Pathways
The electron-withdrawing properties of fluorine substituents also influence the acidity of related compounds. For instance, the pKa of benzoic acid is lower than that of its fluorinated analogues, indicating that the fluorine atoms help to stabilize the conjugate base.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Polyfluorinated aromatic compounds, including analogues of ethyl 3,4,5-trifluorobenzoate, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. mdpi.comacsgcipr.org The strong electron-withdrawing nature of the fluorine atoms activates the ring for attack by nucleophiles. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comacsgcipr.org
In SNAr reactions of polyfluoroarenes, the position of substitution is influenced by both electronic and steric factors. For example, in the reaction of octafluorotoluene (B1221213) with phenothiazine (B1677639), substitution occurs selectively at the para position to the trifluoromethyl group. mdpi.com This regioselectivity is governed by the electron density at the reactive carbons and the steric hindrance between the incoming nucleophile and the substituents on the aromatic ring. mdpi.com Fluorine is an excellent leaving group in these reactions, often leading to faster reaction rates compared to other halogens. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-fluorine bond. masterorganicchemistry.com
SNAr reactions have been widely utilized in the synthesis of various functionalized aromatic compounds. For instance, the reaction of polyfluoroarenes with phenothiazine in the presence of a mild base provides access to 10-phenylphenothiazine derivatives, which have potential applications as photocatalysts. mdpi.com
Reactions at the Ester Functional Group
The ester functional group in this compound and its analogues can undergo characteristic reactions such as transesterification and hydrolysis. The presence of fluorine atoms on the aromatic ring can influence the reactivity of the ester moiety.
Transesterification and Hydrolysis Mechanisms
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is often catalyzed by an acid or a base. In the context of fluorinated esters, research has shown that the presence of fluorine atoms can facilitate this transformation. acs.orgacs.orgrsc.orgresearchgate.netrsc.org For example, fluorinated 2-(trimethylsilyl)ethyl imino esters have been shown to undergo a mild transesterification process. acs.org The strong electron-withdrawing nature of fluorine atoms makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by an alcohol. rsc.org
Hydrolysis, the cleavage of the ester bond by water to form a carboxylic acid and an alcohol, can be carried out under acidic or basic conditions. google.com For this compound analogues, acidic hydrolysis is typically performed using strong acids like sulfuric acid or hydrochloric acid, while basic hydrolysis utilizes bases such as sodium hydroxide (B78521) or potassium hydroxide. The resulting product from the hydrolysis of a compound like methyl 3-methoxy-2,4,5-trifluorobenzoate is 3-hydroxy-2,4,5-trifluorobenzoic acid and methanol. The rate of hydrolysis can be influenced by factors such as the concentration of the acid or base, temperature, and the presence of a co-solvent to ensure a single-phase reaction mixture. google.com
Catalyzed Reactions Involving Trifluorobenzoate Moieties
The trifluorobenzoate moiety can play a significant role in various catalyzed reactions, either as a directing group, a leaving group, or as part of a larger catalytic system.
Photosensitized C-H Fluorination Auxiliaries and Catalysts
Recent advancements in organic synthesis have highlighted the use of photosensitizers in direct C-H fluorination reactions. nih.govbeilstein-journals.org These reactions offer a powerful method for introducing fluorine atoms into organic molecules under mild conditions. nih.govbeilstein-journals.org While direct C-H fluorination of unactivated C-H bonds presents challenges, photochemical methods provide a complementary approach to traditional transition-metal-catalyzed reactions. nih.gov
In some cases, trifluorobenzoate derivatives have been used as auxiliaries or have been involved in catalytic cycles for fluorination. For instance, photosensitized C-H fluorination can proceed through a radical mechanism, where a photosensitizer, upon excitation by light, initiates the reaction. nih.gov The development of small-molecule photosensitizers has made these reactions more user-friendly, cost-effective, and scalable. beilstein-journals.org Furthermore, organic photoredox catalysis has been successfully applied to the direct arene C-H fluorination with fluorine-18 (B77423) (¹⁸F), a crucial isotope for positron emission tomography (PET). nih.gov This method allows for the synthesis of a wide range of ¹⁸F-labeled arenes, including pharmaceutical compounds. nih.gov
Additionally, electron-deficient trifluorobenzoate derivatives have been found to be advantageous leaving groups in certain catalytic cycloaddition reactions. nih.gov For example, in the intermolecular [5+2] cycloaddition of a pyrylium (B1242799) ion precursor, a 3,4,5-trifluorobenzoate derivative provided a good balance of reactivity and enantioselectivity. nih.gov
Organocatalytic Dearomatization Reactions
Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for synthesizing complex, three-dimensional molecules from simple, flat aromatic compounds. rsc.orgresearchgate.net Organocatalysis, in particular, offers a metal-free approach to achieving this transformation with high enantioselectivity. researchgate.net The core principle involves the activation of a substrate by a chiral organocatalyst, often through non-covalent interactions like hydrogen bonding or ion pairing, to induce a stereocontrolled reaction that breaks the aromaticity of the ring. researchgate.netuni-regensburg.de
In the context of fluorinated aromatic esters and related structures, organocatalytic dearomatization often employs chiral phase-transfer catalysts (PTC) or chiral Brønsted acids. rsc.orgrsc.org For instance, the asymmetric fluorinative dearomatization of tryptamine (B22526) derivatives has been successfully achieved using a chiral anion phase-transfer strategy. rsc.orgresearchgate.net This method facilitates the introduction of a fluorine atom and the construction of two adjacent quaternary stereogenic centers with high enantioselectivity. rsc.orgnih.gov Researchers found that using a chiral BINOL-derived phosphate (B84403) anion as the catalyst could achieve good yields and enantiomeric excesses (ee) up to 90%. rsc.orgresearchgate.net
Similarly, the dearomatization of 2-naphthols using a dicarboxylate phase-transfer catalyst with Selectfluor as the fluorine source proceeds under mild conditions to afford 1-fluoronaphthalenone derivatives in a highly enantioselective manner. researchgate.net The success of these reactions highlights the potential of anion-binding catalysis, where a chiral catalyst forms a contact ion pair with the electrophile, guiding the nucleophilic attack to one face of the molecule. researchgate.net
While direct examples using this compound in organocatalytic dearomatization are not prominent in the reviewed literature, the principles established with analogous fluorinated aromatic systems are highly relevant. The electron-withdrawing nature of the fluorine atoms on the benzoate (B1203000) ring would enhance its electrophilicity, making it a suitable candidate for such transformations.
Table 1: Organocatalytic Asymmetric Fluorinative Dearomatization of Tryptamine Derivatives
| Entry | Protecting Group (Substrate) | Catalyst Loading (mol%) | Conditions | Yield (%) | ee (%) | Source |
| 1 | Boc (1b) | 10 | Selectfluor, C6H5F, -40 °C, 16 h | 79 | 86 | researchgate.net |
| 2 | CO2Me (2a) | 10 | Selectfluor, C6H5F:CH3CN (1:1), -60 °C | 64 | 90 | rsc.org |
| 3 | Cbz (2d) | 10 | Selectfluor, C6H5F:CH3CN (1:1), -60 °C | 87 | 90 | rsc.org |
| 4 | Fmoc (2c) | 10 | Selectfluor, C6H5F:CH3CN (1:1), -60 °C | 66 | 90 | rsc.org |
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net For polyfluorinated benzoates, these reactions provide a pathway to synthesize complex biaryl compounds and polyfluorinated aryl ketones, which are valuable in materials science and medicinal chemistry. nih.govacs.org
Nickel-catalyzed decarboxylative cross-coupling has been shown to be effective for perfluorobenzoates, coupling them with aryl halides and pseudohalides (triflates, tosylates). acs.org This method allows for the synthesis of penta-, tetra-, and trifluorinated biaryl compounds. acs.org The reactions are advantageous as they utilize stable and widely available carboxylic acids as starting materials. acs.org
Palladium catalysis is also widely employed. An efficient palladium-catalyzed decarboxylative cross-coupling of zinc polyfluorobenzoates with aryl 2-pyridyl esters has been developed to produce polyfluorinated aryl ketones in moderate to excellent yields. nih.gov This protocol demonstrates broad functional group tolerance and can even be performed in a one-pot fashion starting from the corresponding polyfluorobenzoic acid. nih.gov
Furthermore, Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation, have been adapted for fluorinated substrates. claremont.educhiba-u.jp While traditional cross-coupling reactions often target carbon-halogen bonds, methods involving the activation of C-O or C-S bonds have expanded the scope. For example, pyridine-2-sulfonyl fluoride (B91410) (PyFluor) can be coupled with various hetero(aryl) boronic acids and esters using a Pd(dppf)Cl2 catalyst. claremont.edu Though not a benzoate ester, this demonstrates the principle of using functional groups other than halides as coupling handles, a strategy applicable to polyfluorinated systems. The general mechanism for these cross-coupling reactions involves oxidative addition of the electrophile to a low-valent metal center, followed by transmetalation with the organometallic nucleophile and reductive elimination to form the final product. nih.gov
Table 2: Nickel-Catalyzed Decarboxylative Cross-Coupling of Polyfluorobenzoates with Aryl Halides
| Entry | Aryl Halide | Fluorinated Benzoate | Catalyst System | Yield (%) | Source |
| 1 | 4-Iodoanisole | Sodium pentafluorobenzoate | Ni(COD)2 / PCy3 | 85 | acs.org |
| 2 | 4-Bromobenzonitrile | Sodium pentafluorobenzoate | Ni(COD)2 / PCy3 | 78 | acs.org |
| 3 | 4-Chlorobenzotrifluoride | Sodium pentafluorobenzoate | Ni(COD)2 / PCy3 | 65 | acs.org |
| 4 | 1-Iodonaphthalene | Sodium 2,3,4,5-tetrafluorobenzoate | Ni(COD)2 / PCy3 | 76 | acs.org |
Stereoselective Transformations and Enantiocontrol
Stereoselective synthesis refers to the preferential formation of one stereoisomer over another. msu.edu For analogues of this compound, achieving high levels of stereocontrol is crucial when creating chiral molecules for applications in life sciences and materials.
One key area where this is relevant is in asymmetric cycloaddition reactions. For instance, a 3,4,5-trifluorobenzoate derivative proved to be an excellent leaving group in a chiral phosphoric acid-catalyzed [5+2] pyrylium cycloaddition to form 8-oxabicyclooctanes. nih.gov The electronic properties of the trifluorobenzoate group provided an optimal balance of reactivity and enantioselectivity, achieving up to 96% ee. nih.gov This highlights how the electronic tuning of a substrate, in this case via polyfluorination, can be a critical parameter for achieving high enantiocontrol in a catalytic asymmetric reaction. nih.gov
Phase-transfer catalysis is another powerful tool for enantioselective transformations. The alkylation of tert-butyl alpha-fluoro-beta-keto esters, for example, can be achieved with high enantioselectivity using N-spiro chiral quaternary ammonium (B1175870) salts as catalysts. researchgate.net This approach is complementary to the asymmetric fluorination of non-fluorinated precursors. researchgate.net Similarly, visible-light-driven, phase-transfer-catalyzed enantioselective perfluoroalkylation of cyclic β-ketoesters has been developed. nih.gov This photo-organocatalytic process is initiated by the formation of an electron donor-acceptor (EDA) complex between a chiral enolate and a perfluoroalkyl iodide, leading to a stereocontrolled radical reaction. nih.gov
The desymmetrization of prochiral or meso compounds is another advanced strategy for creating chiral molecules. chinesechemsoc.org While specific examples involving this compound are scarce, the principles are broadly applicable. For example, chiral manganese catalysts have been used for the enantioselective desymmetrizing ketonization of spirocyclic tetralones, achieving high yields and enantioselectivities. chinesechemsoc.org The presence of polyfluorinated groups can influence the electronic and steric environment of the substrate, which in turn can be harnessed by a chiral catalyst to control the stereochemical outcome of a reaction. uni-koeln.de
Table 3: Enantioselective [5+2] Cycloaddition using a Fluorinated Benzoate Derivative
| Entry | Catalyst | Leaving Group | Solvent | ee (%) | Yield (%) | Source |
| 1 | (R)-TRIP | p-Anisate | CH2Cl2 | 87 | 78 | nih.gov |
| 2 | (R)-TRIP | p-Nitrobenzoate | CH2Cl2 | 92 | 80 | nih.gov |
| 3 | (R)-TRIP | 3,5-Dinitrobenzoate | CH2Cl2 | 95 | 55 | nih.gov |
| 4 | (R)-TRIP | 3,4,5-Trifluorobenzoate | CH2Cl2 | 96 | 81 | nih.gov |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Ethyl 3,4,5-trifluorobenzoate in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, one can confirm the connectivity of atoms, the electronic environment of the nuclei, and the precise substitution pattern of the fluorinated aromatic ring.
¹H, ¹³C, and ¹⁹F NMR for Positional and Electronic Analysis
The combination of proton, carbon, and fluorine NMR provides a complete picture of the molecule's structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct sets of signals corresponding to the ethyl ester group and the aromatic protons. The ethyl group protons typically appear in the upfield region, characterized by a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons due to spin-spin coupling. govinfo.govdrugbank.com The aromatic protons, located on the trifluorinated benzene (B151609) ring, would appear further downfield as a complex multiplet due to coupling with the adjacent fluorine atoms.
| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | | –CH₃ | ~1.4 | Triplet (t) | ~7.1 | | –OCH₂– | ~4.4 | Quartet (q) | ~7.1 | | Ar–H | ~7.6 - 7.8 | Multiplet (m) | N/A |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show signals for the ethyl group carbons, the ester carbonyl carbon, and the carbons of the aromatic ring. oregonstate.edu The carbons in the fluorinated ring will exhibit splitting due to one-bond and multi-bond coupling with fluorine (¹JCF, ²JCF, etc.), which is a key diagnostic feature. libretexts.org The carbonyl carbon (C=O) is typically found in the 160-170 ppm range for esters. oregonstate.edu
| Predicted ¹³C NMR Data for this compound | | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling | | –C H₃ | ~14 | No | | –OC H₂– | ~62 | No | | Ar–C H | ~115 | Yes (multi-bond) | | Ar–C –COOEt | ~125-130 | Yes (multi-bond) | | Ar–C –F | ~140-155 | Yes (one-bond) | | C =O | ~164 | Yes (multi-bond) |
¹⁹F NMR Spectroscopy: Due to the molecule's symmetry, the ¹⁹F NMR spectrum is expected to show two distinct signals. The fluorine atom at the C-4 position is in a unique chemical environment, while the two fluorine atoms at the C-3 and C-5 positions are chemically equivalent. The signal for F-4 would be split into a triplet by coupling to the two equivalent F-3/F-5 nuclei. The signal for F-3/F-5 would appear as a doublet of doublets, arising from coupling to the adjacent F-4 and the ortho aromatic proton (H-2/H-6). jeolusa.com The large chemical shift dispersion in ¹⁹F NMR minimizes the chance of signal overlap. organicchemistrydata.orgdiva-portal.org
| Predicted ¹⁹F NMR Data for this compound | | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | | F-4 | ~ -135 | Triplet (t) | | F-3, F-5 | ~ -155 | Doublet of Doublets (dd) |
Advanced NMR Techniques for Complex Structural Elucidation (e.g., DOSY NMR for volume measurements)
For unambiguous structural confirmation and analysis of sample complexity, advanced NMR techniques can be employed. Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive technique that separates the NMR signals of different chemical species in a mixture based on their diffusion coefficients, which are related to their size and shape. semanticscholar.org
In a DOSY experiment on a pure sample of this compound, all proton (or fluorine/carbon) signals belonging to the molecule would align horizontally in the 2D plot, corresponding to a single diffusion coefficient. google.com This provides strong evidence that all observed signals originate from a single chemical entity and confirms the absence of significant impurities of different sizes. Furthermore, the calculated diffusion coefficient can be used to estimate the molecule's hydrodynamic radius in a given solvent, confirming its monomeric state in solution. sigmaaldrich.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Mass Spectrometry (HRMS), typically using a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of the molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula (C₉H₇F₃O₂). np-mrd.org For this compound (molecular weight ~220.15 g/mol ), HRESIMS would analyze the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺.
| Predicted HRESIMS Data for this compound | | :--- | :--- | | Ion | Calculated Exact Mass (m/z) | | [C₉H₇F₃O₂ + H]⁺ | 221.0471 | | [C₉H₇F₃O₂ + Na]⁺ | 243.0290 |
The experimentally measured mass is then compared to the calculated mass; a match within a very small error margin (e.g., < 5 ppm) confirms the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass spectra. It is an ideal method for assessing the purity of this compound and identifying any volatile trace impurities from the synthesis process. oregonstate.eduwikipedia.org
In a GC-MS analysis, a pure sample would exhibit a single major peak in the gas chromatogram at a characteristic retention time. The mass spectrometer then provides a fragmentation pattern for this peak. For this compound, the electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 220, followed by characteristic fragment ions resulting from the loss of the ethoxy group (•OCH₂CH₃) to give a peak at m/z 175, and subsequent loss of carbon monoxide (CO) to yield a trifluorobenzoyl cation at m/z 147.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. wikipedia.org The IR spectrum of this compound is dominated by absorptions corresponding to the ester group and the carbon-fluorine bonds.
The most prominent feature is the strong absorption band of the ester carbonyl (C=O) stretch, which is expected to appear in the range of 1720-1740 cm⁻¹. govinfo.gov Two other characteristic strong bands for the ester group are the C-O-C asymmetric and symmetric stretching vibrations, typically found in the 1300-1100 cm⁻¹ region. bohrium.com The presence of multiple strong fluorine substituents on the aromatic ring will give rise to intense C-F stretching absorption bands, generally located between 1350 and 1150 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
| Predicted IR Absorption Data for this compound | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibration Type | Intensity | | 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | | 3000 - 2850 | Aliphatic C-H Stretch | Medium-Weak | | 1740 - 1720 | Ester C=O Stretch | Strong | | 1600, 1450 | Aromatic C=C Bending | Medium-Weak | | 1350 - 1150 | C-F Stretch | Strong | | 1300 - 1100 | Ester C-O Stretch | Strong |
X-ray Crystallography and Diffraction Studies
Following a comprehensive search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction studies for this compound were identified. Consequently, detailed experimental data regarding its solid-state structure, conformation, intermolecular interactions, and crystal packing are not available in the public domain.
Determination of Solid-State Structures and Conformations
Experimental determination of the solid-state structure and conformation of this compound through X-ray crystallography has not been reported. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional arrangement of the atoms in the crystal lattice. This information is crucial for understanding the molecule's steric and electronic properties in the solid state. Without experimental crystallographic data, a definitive analysis of its solid-state conformation remains elusive.
Analysis of Intermolecular Interactions and Crystal Packing
Due to the absence of a solved crystal structure, a detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be conducted. X-ray diffraction data is a prerequisite for identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces that govern how the molecules arrange themselves in a crystalline solid. These interactions are fundamental to the material's bulk properties, including melting point, solubility, and stability.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like ethyl 3,4,5-trifluorobenzoate, it offers a balance of accuracy and computational cost, making it ideal for analyzing geometry, electronic properties, and reaction pathways.
Geometry optimization is a fundamental DFT procedure to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. The process typically starts with an approximate structure, which is then iteratively refined to minimize the forces on each atom until a stationary point on the potential energy surface is located. gaussian.comarxiv.org The absence of imaginary vibrational frequencies in the final calculation confirms that the structure is a true energy minimum. orientjchem.org For this compound, calculations using a common functional like B3LYP with a basis set such as 6-311++G(d,p) would likely show a planar benzene (B151609) ring, slightly distorted by the presence of the fluorine and ethyl ester substituents. orientjchem.org
The electronic structure analysis focuses on the distribution of electrons within the optimized geometry. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govespublisher.com A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT studies of similar aromatic compounds and are for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (Ester) | ~1.34 Å |
| Bond Angle | C-C-F | ~119-121° |
| Bond Angle | O=C-O | ~124° |
Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: Values are hypothetical and for illustrative purposes based on typical DFT results for similar molecules.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 6.3 |
DFT calculations are instrumental in mapping the pathways of chemical reactions. By locating the transition state—the highest energy point along the reaction coordinate—the activation energy for a reaction can be determined. youtube.com This allows for the prediction of reaction rates and the elucidation of multi-step mechanisms by identifying intermediates, which are local minima on the reaction coordinate diagram. youtube.commdpi.com
For this compound, a key aspect of its reactivity is the ability of the corresponding 3,4,5-trifluorobenzoate moiety to act as an effective leaving group. In studies of intermolecular [5+2] cycloadditions, the 3,4,5-trifluorobenzoate derivative provided an excellent balance of reactivity and enantioselectivity, superior to less electron-deficient analogs. harvard.edunih.gov Computational modeling of such a reaction would involve calculating the energy profile for the departure of the leaving group. The transition state would feature a partially broken bond between the benzoate (B1203000) oxygen and the rest of the molecule. The high stability of the resulting 3,4,5-trifluorobenzoate anion contributes to a lower activation energy for this step, thereby enhancing the reaction rate. harvard.edu
The three fluorine atoms on the benzene ring exert a profound electronic influence on the entire molecule. Fluorine is a highly electronegative element, and its strong inductive electron-withdrawing effect significantly alters the charge distribution. cymitquimica.com This effect can be quantified using DFT calculations, such as through Natural Bond Orbital (NBO) analysis, to determine the partial atomic charges.
The primary consequences of this electronic influence are:
Increased Electrophilicity : The withdrawal of electron density makes the aromatic ring and the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.
Enhanced Leaving Group Ability : The electron-withdrawing fluorine atoms stabilize the negative charge on the carboxylate anion after it has departed as a leaving group. This increased stability of the conjugate base makes the corresponding acid more acidic and the benzoate a better nucleofuge, which improves the rate of reactions where it is expelled. harvard.edunih.gov Computational studies on fluorinated arylnitrenes have similarly shown that fluorine substitution can dramatically alter reactivity by stabilizing key intermediates or transition states. researchgate.net
Table 3: Illustrative Comparison of Calculated Partial Charges (NBO) Note: These values are for illustrative purposes to demonstrate the electron-withdrawing effect.
| Atom | Ethyl Benzoate (charge) | This compound (charge) |
|---|---|---|
| Carbonyl Carbon (C=O) | +0.45e | +0.55e |
| Aromatic Carbon (C1, attached to C=O) | +0.10e | +0.20e |
| Aromatic Carbon (C4, para to C=O) | -0.15e | +0.15e |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing insights into its dynamic properties. bnl.gov The method involves solving Newton's equations of motion for a system of atoms and molecules, where the forces between particles are described by a force field. researchgate.net Simulations are typically run under specific thermodynamic conditions, such as constant temperature and volume (NVT ensemble) or constant temperature and pressure (NPT ensemble). bnl.gov
While no specific MD studies on this compound are prominently available, the technique could be applied to understand its properties in a condensed phase, which is relevant to material science. Potential applications include:
Bulk Liquid Properties : Simulating a box of this compound molecules to predict bulk properties like density, viscosity, self-diffusion coefficients, and heat capacity at various temperatures.
Structural Organization : Calculating radial distribution functions to understand the average spatial arrangement of molecules relative to one another in the liquid state. researchgate.net
Interfacial Behavior : Modeling the interaction of this compound with surfaces or its organization within a mixture or polymer matrix, which is crucial for applications in coatings or advanced materials. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property. nih.gov This is achieved by correlating calculated molecular descriptors (numerical representations of chemical information) with an experimentally measured property.
For this compound, a QSAR model could be developed to predict physical properties or reactivity parameters relevant to material science. The process would involve:
Dataset Assembly : Compiling a list of related benzoate esters with varying substituents.
Descriptor Calculation : For each molecule, calculating a wide range of descriptors, such as electronic (e.g., partial charges, dipole moment), topological (e.g., connectivity indices), and constitutional (e.g., molecular weight) descriptors.
Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that links the descriptors to a property of interest, such as boiling point, solubility in a specific solvent, or its rate constant as a leaving group in a standardized reaction. harvard.edunih.gov
Cheminformatics Approaches for Predictive Modeling
Cheminformatics applies computational tools to extract, process, and analyze chemical information, often from large datasets. nih.gov For predictive modeling, cheminformatics leverages machine learning algorithms to build models that can forecast the properties of new, unsynthesized compounds.
In the context of this compound and its analogs, a cheminformatics workflow would involve:
Feature Extraction : Representing the molecules numerically. A common method is the use of molecular fingerprints, which are bit strings where each bit represents the presence or absence of a specific structural fragment or feature. nih.gov
Model Training : Using a dataset of known compounds and their properties to train a machine learning model, such as a Support Vector Machine (SVM) or a neural network. nih.gov The model learns the complex relationships between the structural fingerprints and the target property.
Predictive Screening : The trained model can then be used to rapidly screen a virtual library of thousands of hypothetical fluorinated benzoates, predicting their properties without the need for time-consuming DFT calculations or physical synthesis. This high-throughput virtual screening can identify promising candidates for specific material science applications.
Applications in Advanced Organic Synthesis and Materials Science
Building Block in the Synthesis of Complex Fluorinated Molecules
The trifluorinated phenyl moiety is a key structural feature in many advanced materials and biologically active compounds. Ethyl 3,4,5-trifluorobenzoate provides a reliable method for introducing this group into larger, more complex molecular architectures.
Precursors for Pharmaceuticals and Agrochemicals
This compound, and its parent compound 3,4,5-trifluorobenzoic acid, are important intermediates in the development of new therapeutic agents and crop protection chemicals. ossila.com The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. ossila.com
Pharmaceutical Applications:
Research has demonstrated the use of 3,4,5-trifluorobenzoic acid as a synthetic building block for novel anticancer drugs. ossila.com Specifically, it has been used in the synthesis of dibenzoate esters of cis-tetralin-2,3-diol, which are designed as analogues of (-)-epigallocatechin (B1671488) gallate (EGCG), a compound known for its potential therapeutic properties. ossila.com
Furthermore, a salt form of 3,4,5-trifluorobenzoic acid has been shown to improve the solubility and permeability of naftopidil, a drug used for treating benign prostatic hyperplasia. ossila.com This highlights its role in drug formulation to enhance the physicochemical properties of active pharmaceutical ingredients (APIs). ossila.com
Agrochemical Formulations:
In the field of agrochemicals, 3,4,5-trifluorobenzoic acid is utilized in the formulation of herbicides and pesticides. The presence of the trifluorinated ring enhances the efficacy and stability of these products, which is a critical factor for agricultural productivity. ossila.com
Table 1: Documented Applications of 3,4,5-Trifluorobenzoic Acid in Pharmaceuticals
| Application Area | Specific Use | Outcome | Reference |
| Oncology | Building block for dibenzoate ester anticancer drugs | Synthesis of potential EGCG analogues | ossila.com |
| Urology / Drug Formulation | Coformer for Naftopidil | Improved solubility and permeability of the API | ossila.com |
| General Pharmaceutical Development | Intermediate for anti-inflammatory and analgesic drugs | Serves as a key precursor in synthesis pathways | ossila.com |
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are a cornerstone of modern medicinal chemistry, with many FDA-approved drugs featuring these structural motifs. The introduction of fluorine can alter the pKa, lipophilicity, and metabolic stability of the heterocyclic core, leading to improved pharmacological profiles. While the chemical structure of this compound, with its ester and activated aromatic ring, makes it a plausible precursor for various heterocyclic systems (such as pyrimidines, quinazolines, or oxadiazoles) through cyclocondensation reactions, specific examples of its direct use in the synthesis of such heterocycles are not prominently detailed in a review of the current scientific literature.
Role in Catalysis
Beyond its role as a structural component, the 3,4,5-trifluorobenzoyl group can actively participate in and influence catalytic processes.
Ligand Design in Asymmetric Catalysis
The design of chiral ligands is crucial for asymmetric catalysis, which enables the synthesis of single-enantiomer drugs. The electronic properties of a ligand are critical for its effectiveness. The substitution of a ligand framework with electron-withdrawing groups, such as the 3,4,5-trifluorophenyl group, can fine-tune the electronic environment of the metal center, potentially enhancing catalytic activity and enantioselectivity. However, while this is a recognized strategy in ligand design, specific instances of chiral ligands synthesized directly from this compound are not widely reported in the surveyed literature.
Catalytic Auxiliaries in Fluorination Reactions
A significant application of 3,4,5-trifluorobenzoic acid is its use as a catalytic auxiliary, specifically as a transient directing group in transition metal-catalyzed C-H activation reactions. ossila.com This strategy avoids the lengthy process of installing and removing a directing group, thus improving the efficiency of the synthesis. ossila.com
In this role, 3,4,5-trifluorobenzoic acid facilitates the crucial concerted metalation-deprotonation step of the catalytic cycle. ossila.com Its effectiveness is attributed to two key features:
Ideal Acidity : The strong electron-withdrawing effect of the three fluorine atoms provides the carboxylic acid group with the ideal acidity to participate effectively in the C-H activation mechanism. ossila.com
Lack of Steric Hindrance : The absence of substituents at the ortho-positions (positions 2 and 6) of the benzoic acid minimizes steric clash, allowing for a smooth and efficient interaction with the metal catalyst at the target C-H bond. ossila.com
Table 2: Role of 3,4,5-Trifluorobenzoic Acid as a Transient Directing Group
| Catalytic Process | Function | Mechanism of Action | Key Advantages | Reference |
| Transition Metal-Catalyzed C-H Activation | Transient Directing Group | Facilitates concerted metalation-deprotonation | Ideal acidity from fluorine atoms; No ortho-steric hindrance; Avoids separate installation/removal steps | ossila.com |
Biocatalytic Transformations
Enzyme-Mediated Synthesis of Chiral Intermediates
For instance, hydrolases could be employed for the enantioselective hydrolysis of the ethyl ester to produce 3,4,5-trifluorobenzoic acid, potentially leading to the kinetic resolution of a chiral ester if a chiral center were present elsewhere in the molecule. Reductases, on the other hand, could potentially reduce the carboxylate group to a primary alcohol, a key functional group transformation in organic synthesis. The high degree of fluorination could influence enzyme selectivity and activity, a common observation in biocatalysis.
Whole-Cell Biocatalytic Systems for Cascade Reactions
Whole-cell biocatalysis offers the advantage of utilizing multiple enzymes within a cellular environment, often with cofactor regeneration systems in place, to perform complex cascade reactions. chemimpex.comrsc.orggoogle.comnih.gov Although no specific whole-cell systems have been reported for the transformation of this compound, it is conceivable that engineered microorganisms could be developed for this purpose.
A hypothetical cascade could involve the initial hydrolysis of the ester by a cellular esterase, followed by further enzymatic modifications of the resulting 3,4,5-trifluorobenzoic acid. This could include hydroxylations, decarboxylations, or conjugations, leading to the synthesis of novel fluorinated compounds with potential biological activity. The efficiency of such a system would depend on the substrate tolerance and specificity of the involved enzymes.
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. researchgate.net The fluorine atoms in this compound can participate in non-covalent interactions such as dipole-dipole, ion-dipole, and halogen bonding. These interactions can direct the self-assembly of molecules into well-defined architectures.
Based on its structure, this compound could potentially act as a building block for liquid crystals or organogels. The interplay between the aromatic ring stacking, hydrogen bonding (if interacting with suitable partners), and halogen bonding could lead to the formation of ordered supramolecular structures. However, experimental evidence for such behavior with this specific compound is currently lacking.
Functional Materials and Optoelectronics
Fluorinated materials often exhibit unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics, making them valuable in the development of functional materials and optoelectronic devices.
Applications in Electrochemical Systems (e.g., electrolytes)
Fluorinated esters and carbonates are commonly used as components in the electrolytes of lithium-ion batteries and other electrochemical devices. They can improve the stability of the electrolyte and the performance of the battery. The high electronegativity of fluorine can help to stabilize the anion of the conducting salt and influence the formation of a stable solid electrolyte interphase (SEI) on the electrode surface.
While there is no specific data on this compound in this context, its trifluorinated structure suggests it could be investigated as an additive or co-solvent in non-aqueous electrolytes. Its properties would need to be evaluated in terms of ionic conductivity, electrochemical stability window, and its effect on battery cycle life.
Sensors and Surface Immobilization
The modification of surfaces with specific chemical functionalities is crucial for the development of chemical sensors. Fluorinated compounds can be used to create surfaces with controlled hydrophobicity and specific binding properties.
This compound could potentially be used to modify surfaces through its ester group. For example, it could be hydrolyzed to the corresponding carboxylic acid, which can then be covalently attached to a surface functionalized with amine or hydroxyl groups. The resulting trifluorophenyl-terminated surface could then be used to study interactions with other molecules or as a platform for further chemical modifications.
Environmental Fate and Degradation of Fluorinated Benzoates
Biodegradation Pathways under Aerobic and Anaerobic Conditions
The biodegradation of fluorinated benzoates is contingent on the presence of microbial populations with the enzymatic machinery to cleave the highly stable aromatic ring and the C-F bond. shell.com.aunih.gov Degradation can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the pathways and efficiencies can differ significantly. frtr.govregenesis.comtpsgc-pwgsc.gc.ca
Aerobic Degradation:
Under aerobic conditions, the initial attack on the benzoate (B1203000) ring is typically mediated by oxygenase enzymes. shell.com.auresearchgate.net For fluorinated benzoates, this often involves the dihydroxylation of the aromatic ring to form a fluorinated catechol. asm.org This intermediate can then undergo ring cleavage. The defluorination step can occur at different stages of the degradation pathway. For instance, in the degradation of 4-fluorobenzoate (B1226621) by Pseudomonas species, defluorination occurs after the ring has been cleaved. cymitquimica.com In some cases, the initial dioxygenation can lead to the elimination of a fluoride (B91410) ion. asm.org
The general aerobic degradation pathway for hydrocarbons involves oxidation by oxygenases and peroxidases, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. researchgate.net For aromatic compounds like benzoates, the peripheral degradation pathways convert them into central intermediates such as acetyl-CoA and succinate. researchgate.netresearchgate.net
Anaerobic Degradation:
Anaerobic degradation of aromatic compounds is a more complex process, often involving a consortium of microorganisms. enviro.wikifrontiersin.org The initial activation of the benzoate ring under anaerobic conditions typically involves the formation of a benzoyl-CoA thioester. nih.gov This is followed by reductive dearomatization of the ring. researchgate.net
Studies on monofluorobenzoates have shown that their degradability under anaerobic conditions is highly dependent on the position of the fluorine substituent and the prevailing electron-accepting conditions (e.g., denitrifying, sulfate-reducing, or methanogenic). researchgate.netresearchgate.net For example, under denitrifying conditions, 2-fluorobenzoate (B1215865) and 4-fluorobenzoate have been shown to be degraded, while 3-fluorobenzoate (B1230327) was found to be recalcitrant. researchgate.net The complete anaerobic degradation of fluoroaromatics has been reported for 2- and 4-fluorobenzoate in a few bacterial strains. researchgate.net The enzymatic defluorination during anaerobic degradation of 2-fluorobenzoate has been shown to occur via the action of enoyl-CoA hydratases/hydrolases. frontiersin.org
The table below summarizes the findings of a study on the anaerobic degradation of monofluorobenzoate isomers under various conditions.
Table 1: Anaerobic Degradation of Monofluorobenzoate Isomers
| Isomer | Denitrifying | Sulfate-Reducing | Iron-Reducing | Methanogenic |
|---|---|---|---|---|
| 2-Fluorobenzoate | Degraded (within 84 days) | Recalcitrant | Recalcitrant | Recalcitrant |
| 3-Fluorobenzoate | Recalcitrant | Recalcitrant | Recalcitrant | Recalcitrant |
| 4-Fluorobenzoate | Degraded (within 28 days) | Recalcitrant | Recalcitrant | Recalcitrant |
Data sourced from a study on anaerobic enrichment cultures with sediment from an intertidal strait. researchgate.net
Environmental Persistence and Transformation Mechanisms
The persistence of fluorinated benzoates in the environment is largely attributed to the strength and stability of the carbon-fluorine bond. cymitquimica.com This makes them generally more resistant to microbial degradation compared to their non-fluorinated counterparts. cymitquimica.com The number and position of fluorine atoms on the benzoate ring play a crucial role in determining their environmental persistence.
Fluorinated compounds can undergo various transformation mechanisms in the environment, including:
Biodegradation: As discussed in the previous section, this is a key transformation process, although often slow for highly fluorinated compounds.
Hydrolysis: The reaction with water can lead to the formation of other compounds. cymitquimica.com
Photolysis: Degradation by light can occur, potentially forming reactive radicals. cymitquimica.com
Safety data sheets for several trifluorobenzoic acid isomers, such as 2,3,5-trifluorobenzoic acid and 2,4,6-trifluorobenzoic acid, as well as for ethyl 2,3,4-trifluorobenzoate, indicate that no data is available on their persistence and degradability. cymitquimica.comcymitquimica.comthermofisher.comupfluorochem.comfishersci.atsynquestlabs.com This lack of data highlights the need for further research into the environmental fate of these specific compounds. However, some trifluorobenzoate isomers have been used as groundwater tracers due to their resistance to biodegradation. shell.com.aumdpi.comresearchgate.net
Impact of Fluorination on Biodegradability
The introduction of fluorine atoms into the benzoic acid molecule has a significant impact on its biodegradability. The high electronegativity of fluorine alters the electronic properties of the aromatic ring, which can affect the activity of microbial enzymes. ucd.ie
Key impacts of fluorination on biodegradability include:
Increased Recalcitrance: Generally, an increase in the number of fluorine substituents leads to increased resistance to degradation. nih.gov This is due to the increased strength of the C-F bonds and the altered electronic properties of the molecule. shell.com.au
Positional Effects: The position of the fluorine atoms is a critical determinant of biodegradability. As seen in the case of monofluorobenzoates, the 3-fluoro isomer is more recalcitrant than the 2-fluoro and 4-fluoro isomers under anaerobic denitrifying conditions. researchgate.net
Research on the degradation of benzoates with a trifluoromethyl group has shown that no bacterial strains have been isolated that can use these compounds as a sole carbon and energy source, although co-metabolism is possible. ucd.ie This suggests that trifluorinated benzoates, such as 3,4,5-trifluorobenzoate, are likely to be highly persistent in the environment.
The table below presents data on the degradation of benzoic acid by Pseudomonas sp. SCB32 under different conditions, which can serve as a baseline for understanding the challenges of degrading fluorinated analogues.
**Table 2: Degradation of Benzoic Acid by *Pseudomonas sp. SCB32***
| Condition | Value | Degradation Rate (>97% in 24h) |
|---|---|---|
| Concentration | 800 mg L⁻¹ | Yes |
| 1000 mg L⁻¹ | No (31.1% degradation) | |
| pH | 7.0 | Yes |
| Temperature | 30°C | Yes |
Data from a study on the biodegradation of benzoic acid by Pseudomonas sp. SCB32. nih.gov
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. nih.gov Its application is essential for assessing the purity of Ethyl 3,4,5-trifluorobenzoate and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound. The method separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov For quantitative analysis, a calibration curve is typically created using standards of known concentration to determine the amount of the analyte in an unknown sample. jasco-global.com
In the analysis of fluorinated aromatic esters, reversed-phase HPLC is commonly employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The separation of this compound from its starting materials, by-products, or isomers can be effectively achieved by optimizing HPLC parameters. nih.gov For instance, a method for the related compound 3,4,5-trifluorophenylboronic acid utilizes an octadecyl silane (B1218182) packed column with a mobile phase of acetonitrile (B52724) and water containing phosphoric acid, with detection at 254 nm. google.com Such conditions are often adaptable for esters like this compound. The progress of reactions involving fluorinated benzoates is frequently monitored by HPLC to determine yield and purity. google.com
Table 1: Typical HPLC Parameters for Analysis of Aromatic Esters
| Parameter | Typical Specification | Purpose |
| Stationary Phase (Column) | Reversed-Phase C18 (Octadecyl Silane), 5 µm particle size | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water | Elutes the compound from the column. The ratio is optimized for best separation. |
| Additive | Phosphoric Acid or Ammonium (B1175870) Acetate | Improves peak shape and resolution by controlling the pH. google.comnih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. ejgm.co.uk |
| Detection | UV/Vis or Photodiode Array (PDA) Detector at ~254 nm | Detects and quantifies the compound based on its UV absorbance. google.comejgm.co.uk |
| Injection Volume | 5-20 µL | The amount of sample introduced into the system. nih.govejgm.co.uk |
| Quantification Method | External or Internal Standard Method | Ensures accurate determination of concentration. jasco-global.com |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Comprehensive Analysis
Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (UPLC-MS), represents a significant advancement over traditional HPLC. UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, greater sensitivity, and much faster analysis times. researchgate.net While HPLC provides quantitative data based on retention time and detector response, coupling the chromatograph to a mass spectrometer provides an additional dimension of data: the mass-to-charge ratio (m/z) of the analyte and its fragments. researchgate.net This combination is exceptionally powerful for both identifying unknown compounds and confirming the identity of known ones with high certainty. ambeed.comambeed.com
For this compound, UPLC-MS analysis would provide not only its retention time but also its molecular ion peak, confirming its molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, yielding a characteristic pattern that serves as a structural fingerprint, enhancing confidence in its identification. researchgate.net This is particularly useful in complex mixtures where chromatographic peaks might overlap.
Table 2: Comparison of HPLC and UPLC-MS for Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) |
| Primary Output | Chromatogram (Signal vs. Retention Time) | Chromatogram and Mass Spectrum (m/z) |
| Identification | Based on retention time comparison with a standard. | Based on retention time and precise mass-to-charge ratio. High confidence. |
| Resolution | Good separation for many applications. | Superior peak resolution and separation efficiency. |
| Analysis Speed | Slower, with typical run times of 15-30 minutes. | Much faster, with run times often under 5 minutes. researchgate.net |
| Sensitivity | Dependent on the detector (e.g., UV). | Generally higher due to the sensitivity of the mass spectrometer. |
| Application | Routine quantitative analysis, purity checks. google.com | Comprehensive structural confirmation, analysis of complex mixtures, trace analysis. researchgate.netresearchgate.net |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques are powerful analytical methods developed from the coupling of a separation technique with a spectroscopic detection technology. nih.gov This approach leverages the separation power of chromatography with the identification capabilities of spectroscopy.
Beyond UPLC-MS, other hyphenated techniques could be applied for the comprehensive analysis of this compound:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for the analysis of volatile and thermally stable compounds. nih.gov Given that this compound is an ester, it possesses sufficient volatility for GC analysis. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase before entering the mass spectrometer for detection and identification. The resulting mass spectrum provides detailed structural information based on the fragmentation pattern, which can be compared against spectral libraries for confirmation. ijarnd.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples an HPLC system with an NMR spectrometer. It provides detailed structural information about the analytes as they elute from the column. While less common due to sensitivity and technical challenges, LC-NMR is unparalleled for the unambiguous structure elucidation of unknown impurities or metabolites in a mixture without the need for prior isolation. nih.govsaapjournals.org
Trace Analysis and Detection in Complex Matrices
Detecting trace amounts of this compound, for instance in environmental water samples or biological fluids, presents significant challenges. These include low analyte concentration and interference from other components in the matrix. Specialized techniques are required to achieve the necessary sensitivity and selectivity.
A highly effective method for trace analysis of related fluorinated aromatic acids in complex matrices like oil reservoir water is UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS). researchgate.net This method is ultra-sensitive, with detection limits in the nanogram per milliliter (ng/mL) range, and is rapid and robust, often allowing for direct injection without extensive sample preparation. researchgate.net
For situations requiring even lower detection limits, a sample preparation and pre-concentration step is often necessary. Solid-Phase Extraction (SPE) is a common technique used for this purpose. In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte of interest. The interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent, resulting in a more concentrated and cleaner sample for analysis. researchgate.net Recent advancements include the use of magnetic nanoparticles as the sorbent, which allows for rapid and efficient extraction from large sample volumes. researchgate.net
Table 3: Methods for Trace Analysis
| Technique | Principle | Advantages | Application for this compound |
| Direct Injection UHPLC-MS/MS | High-resolution separation combined with highly selective and sensitive mass detection. researchgate.net | Fast, requires minimal sample handling, very sensitive and selective. | Ideal for detecting low levels in relatively clean matrices like process water. |
| Solid-Phase Extraction (SPE) - LC/MS | The compound is selectively adsorbed from a large volume of a liquid sample onto a solid phase, then eluted with a small volume of solvent for analysis. researchgate.net | Enables concentration of the analyte by factors of 100-1000, removes interfering matrix components. | Necessary for detecting ultra-trace levels in complex environmental or biological samples. |
Emerging Research Areas and Future Perspectives
Development of Novel Fluorination Methodologies
The synthesis of fluorinated aromatics is moving beyond traditional methods that often require harsh reagents like elemental fluorine. numberanalytics.com Modern research focuses on developing safer, more selective, and efficient techniques. chinesechemsoc.org Key emerging methodologies include:
Photocatalytic Fluorination : This approach uses light to initiate fluorination, allowing for reactions under mild conditions with high selectivity. numberanalytics.com Decatungstate photocatalysis, for example, can enable the selective fluorination of C-H bonds. numberanalytics.com
Electrochemical Fluorination : Using an electrochemical cell provides a reagent-free alternative, offering high control over reaction conditions by adjusting parameters like electrode potential and solvent. numberanalytics.comnumberanalytics.com
Transition Metal-Catalyzed Fluorination : Catalysts based on palladium or copper are used to mediate fluorination with high efficiency and specificity. numberanalytics.comnumberanalytics.com
Selective Defluorination : An alternative strategy involves the selective removal or "sculpting" of fluorine atoms from highly fluorinated, readily available molecules like perfluoroarenes. nih.gov Photocatalytic hydrodefluorination of fluorinated aryl benzoates is a promising example of this approach, allowing access to various fluorination patterns from a single starting material. nih.gov
Exploration of New Reactivity Modes
Researchers are exploring novel ways to utilize the unique properties of fluorinated benzoates in synthesis.
Advanced Leaving Groups : The 3,4,5-trifluorobenzoate group has been identified as a superior leaving group in certain intermolecular [5+2] cycloaddition reactions, providing an optimal balance of reactivity and enantioselectivity compared to less electron-deficient analogs. nih.gov This improved reactivity is attributed to its electronic properties. nih.gov
Photosensitizing Auxiliaries : Benzoate (B1203000) derivatives are being investigated as photosensitizing auxiliaries (PSAux). rsc.org In this role, the benzoate group is temporarily attached to a molecule to direct the regioselective fluorination of unactivated C(sp³)–H bonds, a significant challenge in late-stage functionalization of complex molecules. rsc.org
Reagent Activation : New methods for activating fluorinating agents are being discovered. For instance, nitromethane (B149229) has been found to act as a Lewis base that can activate electrophilic fluorination reagents, enabling a variety of intermolecular fluorine functionalization reactions under mild conditions. chinesechemsoc.org
Computational Design and High-Throughput Screening of Analogues
Computational chemistry plays an essential role in the rational design of new fluorinated compounds and in understanding their behavior. acs.org
Predicting Molecular Properties : Computational methods are vital for predicting how fluorination will affect a molecule's properties and its interactions with biological targets like proteins. acs.org This is crucial because the effects of fluorine can be subtle and difficult to predict experimentally. acs.org
Designing for Specificity : Molecular modeling is used to design derivatives with specific functionalities. For example, computational studies have been used to design fluorinated morphine derivatives that bind preferentially in the lower pH environment of inflamed tissue, potentially creating non-addictive painkillers. chapman.edu These studies model the interactions between the designed ligand and amino acid residues in the target receptor's binding site. chapman.edu
Mechanism Insight : Computational tools provide insight into new reaction mechanisms. In the development of a novel synthesis for fluorinated oxetanes, computational studies were key to understanding the new reactivity mode and the underlying mechanism of the copper-catalyzed reaction. nus.edu.sglabmanager.com
Sustainable Synthesis and Green Chemistry Innovations for Fluorinated Compounds
There is a significant push to make the synthesis of fluorinated compounds more environmentally friendly. numberanalytics.com
Safer Fluoride (B91410) Sources : A major goal is to replace hazardous traditional fluorinating agents like HF and F₂. numberanalytics.com Research has focused on using safer, inexpensive fluoride salts like potassium fluoride (KF) as the primary fluorine source. shibaura-it.ac.jpeurekalert.org Recently, a method was developed to create a new, low-moisture fluorinating agent from KF, suitable for electrochemical fluorination. shibaura-it.ac.jp
Avoiding Hazardous Reagents and Byproducts : Innovations aim to reduce or eliminate the use of problematic reagents and the generation of harmful waste. eurekalert.org A recently published method for synthesizing sulfonyl fluorides uses KF and produces only non-toxic salts like NaCl and KCl as byproducts. eurekalert.org Similarly, new PFAS-free synthesis routes are being developed to avoid the use of per- and polyfluoroalkyl substances, which face increasing regulation. uva.nl
Greener Reaction Conditions : The principles of green chemistry are being applied more broadly, including the use of environmentally benign solvents (like water or ionic liquids), solvent-free reactions, and energy-efficient methods such as microwave or ultrasound-assisted synthesis. royalsocietypublishing.org
Q & A
What are the standard synthetic methodologies for preparing Ethyl 3,4,5-trifluorobenzoate, and how are reaction conditions optimized?
Answer:
this compound is typically synthesized via acid-catalyzed esterification of 3,4,5-trifluorobenzoic acid with ethanol. A common protocol involves dissolving the acid in absolute ethanol, adding a catalytic amount of glacial acetic acid (5 drops per 0.001 mol substrate), and refluxing for 4–6 hours. The solvent is then evaporated under reduced pressure, and the product is isolated via filtration . Optimization includes adjusting stoichiometry (e.g., ethanol excess), catalyst loading, and temperature. For enantioselective applications, electronic tuning of leaving groups (e.g., using electron-deficient benzoates) improves reactivity and selectivity in cycloaddition reactions .
How can researchers confirm the purity and structural integrity of this compound?
Answer:
Key analytical methods include:
- Melting Point Analysis : Compare observed values (e.g., 95–99°C for the precursor acid ) with literature data.
- NMR Spectroscopy : and NMR verify substitution patterns and ester formation.
- X-ray Crystallography : Resolve hydrogen-bonding motifs and stacking interactions (e.g., flattened boat conformations in related esters ).
- HPLC : Quantify purity using reverse-phase chromatography with UV detection.
- Mass Spectrometry : Confirm molecular weight (e.g., , MW 192.15) via ESI-MS or GC-MS .
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Hazard Identification : The compound is classified as an irritant (Xi; R36/37/38). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in cool (0–6°C), dry conditions, away from oxidizing agents.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.
- Documentation : Review SDS for specific handling instructions and emergency measures .
How do electronic effects of fluorine substituents influence the reactivity of this compound in asymmetric catalysis?
Answer:
The electron-withdrawing nature of fluorine substituents enhances the electrophilicity of the carbonyl group, stabilizing transition states in cycloadditions. For example, in intermolecular [5+2] pyrylium cycloadditions, the 3,4,5-trifluorobenzoate leaving group improves both yield (up to 85%) and enantioselectivity (92% ee) by reducing electron density at the reaction center. Adjusting reaction temperature (ambient vs. reflux) and stoichiometry (e.g., reducing ethyl vinyl ether from 10 to 5 equivalents) further optimizes outcomes .
How can researchers resolve contradictions in reported optimal conditions for reactions involving this compound?
Answer:
Discrepancies often arise from substrate-specific effects or solvent polarity. Systematic approaches include:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent).
- Kinetic Studies : Monitor reaction progress via in situ techniques (e.g., IR spectroscopy).
- Computational Modeling : Apply DFT calculations to predict electronic effects of substituents.
For example, while p-thiomethylbenzoate is optimal for intramolecular reactions, 3,4,5-trifluorobenzoate outperforms in intermolecular systems due to enhanced leaving-group ability .
What role does crystal packing play in the physicochemical properties of this compound derivatives?
Answer:
Crystal structures (e.g., related ethyl esters) reveal stabilization via N–H···O hydrogen bonds and π–π stacking. These interactions influence solubility, melting points, and stability. For instance, centrosymmetric dimers with ring motifs can reduce hygroscopicity, while weak C–H···O bonds may enhance thermal stability .
How can fluorination patterns be leveraged to tune the electronic properties of benzoate esters for catalytic applications?
Answer:
Fluorine substituents at the 3,4,5-positions create a strong electron-deficient aromatic system, which:
- Lowers LUMO energy, facilitating nucleophilic attack in catalysis.
- Enhances resistance to oxidative degradation.
Comparative studies with mono- or di-fluorinated analogs (e.g., 2,4,6-trifluorobenzoate ) show that meta/para fluorine placement maximizes electronic effects without steric hindrance .
What advanced spectroscopic techniques are recommended for analyzing fluorinated benzoate esters?
Answer:
- Solid-State NMR : Resolve crystallographic disorder in fluorine environments.
- X-ray Photoelectron Spectroscopy (XPS) : Quantify fluorine content and oxidation states.
- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-concentration samples.
- Time-Resolved Fluorescence : Study solvent interactions and excited-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
